molecular formula C13H17NO B12981857 2-(3a-Propyl-3aH-indol-3-yl)ethanol

2-(3a-Propyl-3aH-indol-3-yl)ethanol

Cat. No.: B12981857
M. Wt: 203.28 g/mol
InChI Key: ZFDJODJOODCWCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(3a-Propyl-3aH-indol-3-yl)ethanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3a-Propyl-3aH-indol-3-yl)ethanol, like other alcohols, can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes or ketones

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2-(3a-Propyl-3aH-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The specific pathways and targets depend on the structure and functional groups of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3a-Propyl-3aH-indol-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3a-propylindol-3-yl)ethanol

InChI

InChI=1S/C13H17NO/c1-2-7-13-8-4-3-5-12(13)14-10-11(13)6-9-15/h3-5,8,10,15H,2,6-7,9H2,1H3

InChI Key

ZFDJODJOODCWCI-UHFFFAOYSA-N

Canonical SMILES

CCCC12C=CC=CC1=NC=C2CCO

Origin of Product

United States

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